4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine
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Overview
Description
4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-fluoro-2-methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine typically involves the reaction of 4-fluoro-2-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic substitution: Formation of sulfonamide or thioether derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- 4-(4-Fluorophenylsulfonyl)morpholine
- 4-(2-Methoxyphenylsulfonyl)morpholine
- 4-(4-Methoxybenzenesulfonyl)morpholine
Comparison: 4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine is unique due to the presence of both fluoro and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, compared to its analogs. The fluoro group can enhance metabolic stability, while the methoxy group can influence the compound’s electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-16-10-8-9(12)2-3-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDYJNICLXZGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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